molecular formula C12H19N3OS B6434224 8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2305306-47-0

8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol

Numéro de catalogue B6434224
Numéro CAS: 2305306-47-0
Poids moléculaire: 253.37 g/mol
Clé InChI: VMFBUFJQXVNMAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol, or 8-P-TDI-8-ABA, is a novel molecule recently synthesized in the laboratory of Prof. Zhenyu Zhang at the University of Science and Technology of China. The molecule has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, 8-P-TDI-8-ABA has been shown to possess a unique mechanism of action, which is distinct from other existing therapeutic agents.

Applications De Recherche Scientifique

8-P-TDI-8-ABA has been studied extensively in the laboratory and has been found to possess a wide range of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. As such, 8-P-TDI-8-ABA has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders.

Mécanisme D'action

The exact mechanism of action of 8-P-TDI-8-ABA is not yet fully understood. However, it has been suggested that the molecule may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory compounds, such as prostaglandins and thromboxanes. By blocking the activity of COX-2, 8-P-TDI-8-ABA may be able to reduce inflammation and other associated symptoms. In addition, 8-P-TDI-8-ABA has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By blocking the activity of 5-LOX, 8-P-TDI-8-ABA may be able to reduce inflammation and other associated symptoms.
Biochemical and Physiological Effects
8-P-TDI-8-ABA has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. As such, 8-P-TDI-8-ABA has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 8-P-TDI-8-ABA is that it is relatively easy to synthesize in the laboratory. In addition, the molecule has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic properties. Furthermore, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. However, one of the main limitations of 8-P-TDI-8-ABA is that its exact mechanism of action is not yet fully understood. As such, further research is required in order to fully elucidate the mechanism of action of this molecule.

Orientations Futures

There are a number of potential future directions for 8-P-TDI-8-ABA. For example, further research is needed to fully elucidate the exact mechanism of action of this molecule. In addition, further studies are needed to determine the optimal dosage and administration of 8-P-TDI-8-ABA in order to maximize its therapeutic efficacy. Furthermore, further studies are needed to evaluate the safety and efficacy of 8-P-TDI-8-ABA in clinical trials. Finally, further research is needed to explore the potential of 8-P-TDI-8-ABA as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Méthodes De Synthèse

8-P-TDI-8-ABA was synthesized by a method involving the condensation of 1,3,4-thiadiazol-2-ylpropane-2-thiol with 8-azabicyclo[3.2.1]octan-3-ol. This reaction was carried out in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. Following this, the product was purified by column chromatography, and the structure of the molecule was confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Propriétés

IUPAC Name

8-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-7(2)11-13-14-12(17-11)15-8-3-4-9(15)6-10(16)5-8/h7-10,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBUFJQXVNMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.